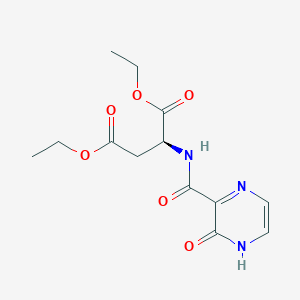
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and an aspartate moiety. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate typically involves the reaction of diethyl aspartate with 3-oxo-3,4-dihydropyrazine-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the aspartate moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyrazine or aspartate derivatives.
Scientific Research Applications
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate exerts its effects involves its interaction with specific molecular targets. The pyrazine ring and aspartate moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide
- 3-hydroxypyrazine-2-carboxamide
Uniqueness
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate is unique due to its combination of a pyrazine ring and an aspartate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific research applications.
Properties
CAS No. |
499785-88-5 |
|---|---|
Molecular Formula |
C13H17N3O6 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
diethyl (2S)-2-[(2-oxo-1H-pyrazine-3-carbonyl)amino]butanedioate |
InChI |
InChI=1S/C13H17N3O6/c1-3-21-9(17)7-8(13(20)22-4-2)16-12(19)10-11(18)15-6-5-14-10/h5-6,8H,3-4,7H2,1-2H3,(H,15,18)(H,16,19)/t8-/m0/s1 |
InChI Key |
XVHUNXPQHGKBOV-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=NC=CNC1=O |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)C1=NC=CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)
![1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene](/img/structure/B12581754.png)
![1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-](/img/structure/B12581756.png)
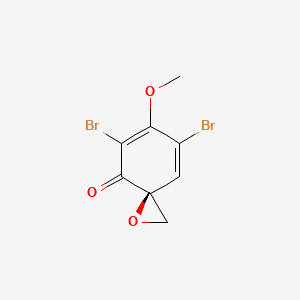
![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)
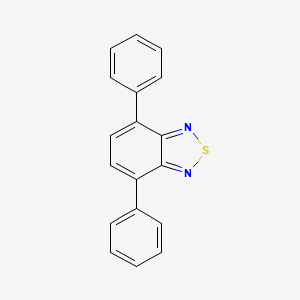
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
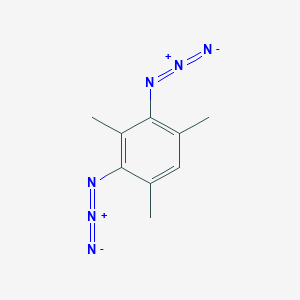
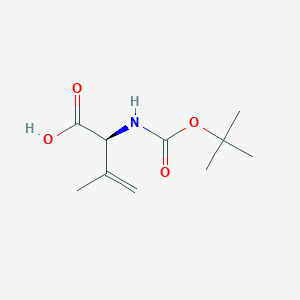
![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)
![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
